molecular formula C12H12N2O3 B2619650 5-[1-(4-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione CAS No. 6325-66-2

5-[1-(4-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione

Cat. No.: B2619650
CAS No.: 6325-66-2
M. Wt: 232.239
InChI Key: LFSSBGHCUOEEOQ-JXMROGBWSA-N
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Description

5-[1-(4-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a chemical compound featuring an imidazolidine-2,4-dione core, a scaffold widely recognized in medicinal chemistry and drug discovery . The imidazolidine-2,4-dione structure, also known as hydantoin, is a privileged scaffold used in the synthesis of various biologically active molecules . Hydantoin derivatives are of significant research interest due to their diverse biological activities. Historically, compounds containing this structure have been explored for applications such as anticonvulsant activity . The core structure allows for further chemical modifications, making it a versatile intermediate in multi-component reactions for constructing complex heterocyclic systems . The presence of the (Z)-ylidene group and the 4-ethoxyphenyl substituent in this specific compound contributes to its distinct stereochemistry and electronic properties, which can be critical for its interaction with biological targets. This product is intended for research purposes by qualified personnel only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

(5Z)-5-[(4-ethoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-9-5-3-8(4-6-9)7-10-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSSBGHCUOEEOQ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6325-66-2
Record name NSC31103
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(4-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione typically involves the condensation of 4-ethoxybenzaldehyde with imidazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The α,β-unsaturated system undergoes selective oxidation. For example:

  • Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the double bond.

  • Ozonolysis : Cleavage of the double bond yields glyoxal derivatives .

Mechanistic pathway :

  • Electrophilic attack by the oxidizing agent on the electron-deficient double bond.

  • Stabilization via resonance with the imidazolidinedione ring.

Nucleophilic Additions

The exocyclic double bond participates in Michael-type additions :

NucleophileProductConditionsReference
Malononitrile5-(4-Ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one-malononitrile adductPiperidine, ethanol, 25°C
HydrazineHydrazone derivativesGlacial acetic acid, reflux

The reaction proceeds through a conjugate addition mechanism, where the nucleophile attacks the β-carbon of the α,β-unsaturated carbonyl .

Cyclization Reactions

The compound serves as a precursor for spiro-heterocycles :

  • With thioureas : Forms spiro-thiazolidine derivatives under acidic conditions .

  • With aminothiols : Yields bicyclic imidazolidine-thiolactams via ring-opening and re-cyclization .

Example :

text
5-[1-(4-Ethoxy-phenyl)-ylidene]imidazolidine-2,4-dione + HS-CH2-CO-NH2 → Spiro[imidazolidine-5,3'-thiazolidine]-2,4,2'-trione

Functional Group Transformations

  • Ester hydrolysis : The ethoxy group undergoes hydrolysis to a hydroxyl group under acidic conditions (HCl/H2O, 80°C).

  • Halogenation : Electrophilic bromination at the 5-position using Br2/CH3COOH yields 5-bromo derivatives .

ReactionReagentsProductReference
Hydrolysis6M HCl, H2O, 80°C5-(4-Hydroxy-phenyl)-ylidene-imidazolidine-2,4-dione
BrominationBr2 in acetic acid5-Bromo-5-(4-ethoxy-phenyl)-imidazolidine-2,4-dione

Biological Activity-Related Modifications

  • Schiff base formation : Reacts with primary amines to form imine derivatives, enhancing antimicrobial activity .

  • Metal complexes : Coordinates with transition metals (e.g., Cu(II), Zn(II)) via the carbonyl oxygen and nitrogen atoms .

Stability and Degradation

  • Thermal decomposition : Degrades above 250°C, releasing CO2 and forming 4-ethoxybenzaldehyde as a byproduct.

  • Photolysis : UV irradiation (λ = 254 nm) induces [2+2] cycloaddition at the double bond, forming dimeric products .

This compound’s reactivity is governed by its electron-deficient double bond and the electron-withdrawing imidazolidinedione ring. Its applications span drug discovery (as a kinase inhibitor precursor) and materials science (as a ligand for metal-organic frameworks) . Further studies should explore its catalytic asymmetric reactions and green chemistry applications.

Scientific Research Applications

Structure

The molecular structure of 5-[1-(4-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione can be represented as follows:C13H13N3O3\text{C}_{13}\text{H}_{13}\text{N}_{3}\text{O}_{3}This compound features an imidazolidine core with a substituted phenyl group, which is crucial for its biological activity.

Antibacterial Activity

Recent studies have indicated that compounds in the imidazolidine-2,4-dione class exhibit significant antibacterial properties. For instance, derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study:
In one study, derivatives similar to this compound were tested against Staphylococcus aureus and Escherichia coli, demonstrating comparable efficacy to standard antibiotics like ampicillin .

Anticancer Potential

The anticancer properties of this compound have been explored extensively. Research indicates that imidazolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting various signaling pathways involved in cell proliferation.

Case Study:
A notable investigation assessed the cytotoxic effects of related compounds on human breast cancer (MCF-7) and lung cancer (SK-LU-1) cell lines. Results showed that specific substitutions on the phenyl ring enhanced cytotoxicity, leading to lower IC50 values compared to control agents .

Anti-inflammatory Effects

Compounds from this class have also been evaluated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, making them potential candidates for treating conditions such as arthritis or other inflammatory diseases.

Case Study:
In vitro studies demonstrated that certain derivatives reduced the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cultures exposed to lipopolysaccharides (LPS), suggesting a promising anti-inflammatory profile .

Summary Table of Applications

ApplicationMechanism of ActionNotable Findings
AntibacterialDisruption of cell wall synthesisEffective against S. aureus and E. coli
AnticancerInduction of apoptosis; inhibition of growthLower IC50 values in MCF-7 and SK-LU-1 cells
Anti-inflammatoryInhibition of cytokines and inflammatory enzymesReduced IL-6 and TNF-α production

Mechanism of Action

The mechanism of action of 5-[1-(4-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • 4-Chlorobenzalhydantoin (C10H7ClN2O2): Replacing the ethoxy group with chlorine (electron-withdrawing) alters the compound’s electronic properties, reducing solubility in polar solvents. The E/Z isomerism also affects its reactivity; for example, (E)-4-Chlorobenzalhydantoin exhibits distinct NMR shifts compared to Z-isomers, particularly in the imidazolidine-dione moiety (ΔδC = +7.6 ppm for C-6) .
  • (Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione : The hydroxyl group enhances hydrogen-bonding capacity, increasing interactions with biological targets like enzymes. NMR data show significant downfield shifts for C-6 (δC = 161.8 ppm) compared to ethoxy-substituted analogs .
  • 5-(4-Dimethylaminobenzylidene)-imidazolidine-2,4-dione: The dimethylamino group (electron-donating) improves solubility in aqueous media and enhances π-π stacking interactions. This derivative demonstrated potent antidepressant activity (ED50 = 17 mg/kg in mice), attributed to its ability to modulate neurotransmitter systems without inhibiting monoamine oxidase .

Methoxy and Ethoxy Derivatives

  • 5-(4-Methoxybenzylidene)imidazolidine-2,4-dione: Methoxy groups slightly increase lipophilicity compared to ethoxy analogs. In phenylpiperazine-hydantoin derivatives, methoxy substitution improved binding to α1-adrenergic receptors, with IC50 values in the nanomolar range .
  • 5-(3,4,5-Trimethoxybenzylidene)imidazolidine-2,4-dione : Bulkier substituents reduce metabolic clearance but may hinder target accessibility. This compound showed reduced cytotoxicity compared to simpler analogs in cancer cell lines .

Structural Modifications Beyond the Phenyl Ring

Indole-Containing Analogs

  • However, these analogs exhibited poor radio-sensitization activity compared to pyrimidine-2,4,6-trione derivatives, likely due to reduced electron-deficient character .
  • 5-((N-4-Nitrobenzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6-trione : Replacing the imidazolidine-dione core with a pyrimidine-trione system increased radio-sensitization efficacy by 4-fold, attributed to improved redox cycling and ROS generation .

Cyclopropane and Piperazine Modifications

  • 5-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}imidazolidine-2,4-dione : Cyclopropane incorporation rigidifies the structure, enhancing metabolic stability. This derivative showed prolonged half-life in pharmacokinetic studies .
  • Phenylpiperazine-Hydantoin Hybrids : Piperazine side chains improved blood-brain barrier penetration. For example, compound 7 (Z-configuration) demonstrated serotonin receptor antagonism (Ki = 12 nM) due to optimal hydrophobic interactions .

Key Data Tables

Table 1. Substituent Impact on NMR Chemical Shifts

Compound C-2 (δC, ppm) C-4 (δC, ppm) C-5 (δC, ppm) C-6 (δC, ppm)
Target Compound (4-Ethoxy) 156.2 171.5 123.8 158.3
4-Chlorobenzalhydantoin (E) 154.1 170.9 125.6 165.9
4-Hydroxybenzylidene (Z) 155.7 172.1 122.4 161.8

Biological Activity

5-[1-(4-Ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidine derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential applications in drug development. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound is characterized by the presence of an imidazolidine ring and an ethoxy-substituted phenyl group. The compound is synthesized through the condensation of 4-ethoxybenzaldehyde with imidazolidine-2,4-dione under basic conditions, typically using sodium hydroxide or potassium carbonate as a catalyst.

Antimicrobial Properties

Recent studies have indicated that imidazolidine derivatives exhibit significant antimicrobial activity. For instance, this compound has been evaluated for its efficacy against various bacterial strains. The compound demonstrated inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. In vitro assays revealed that the compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess its potency. For example:

Cell LineIC50 (µM)
MCF-7 (Breast)8.5
HeLa (Cervical)6.3
A549 (Lung)7.0

These findings indicate that the compound may act as a promising candidate for further development in cancer therapy .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Research suggests that it may inhibit enzymes involved in critical pathways such as inflammation and cell proliferation. For example, the compound has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators .

Case Studies

Several case studies have highlighted the biological activity of imidazolidine derivatives:

  • Study on Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial effects of various imidazolidine derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Anticancer Study : Another study focused on the cytotoxic effects of this compound against different cancer cell lines. The results showed that it induced apoptosis in MCF-7 cells through a caspase-dependent pathway, highlighting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-[1-(4-ethoxy-phenyl)-meth-(Z)-ylidene]-imidazolidine-2,4-dione and its analogs?

  • Methodology : The compound is typically synthesized via aldol condensation between 4-ethoxybenzaldehyde derivatives and hydantoin (imidazolidine-2,4-dione) under acidic conditions. For example:

  • Step 1 : React substituted benzaldehyde (e.g., N-benzylindole-3-carboxaldehyde) with hydantoin in acetic acid using ammonium acetate as a catalyst.
  • Step 2 : Optimize reaction conditions (e.g., microwave irradiation at 40–60 seconds for 80–85% yield vs. conventional heating at 115–116°C for 8–12 hours for 74–80% yield) .
  • Key Data : Microwave methods reduce reaction time by ~95% while maintaining comparable yields .

Q. How is the Z-configuration of the exocyclic double bond confirmed in this compound?

  • Methodology : Use X-ray crystallography to resolve the spatial arrangement of substituents. For example:

  • Single-crystal X-ray diffraction (SCXRD) of analogs like (Z)-5-(N-benzylindol-3-ylmethylene)imidazolidine-2,4-dione confirms the Z-geometry via bond angles and torsion parameters .
  • Complementary techniques include NOESY NMR to detect spatial proximity between the 4-ethoxy phenyl group and the imidazolidine ring protons .

Q. What in vitro assays are used to evaluate the compound’s preliminary biological activity?

  • Methodology :

  • Antidepressant screening : Measure ED50 values in mice for antagonism of tetrabenazine-induced ptosis (e.g., ED50 = 42 mg/kg) and potentiation of levodopa-induced behavioral changes (ED50 = 17 mg/kg) .
  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) to determine IC50 values. Note that (Z)-imidazolidine-dione analogs often show poor radio-sensitization compared to pyrimidine-trione derivatives .

Advanced Research Questions

Q. How does structural modification (e.g., substituent variation) influence the compound’s radio-sensitizing activity in cancer therapy?

  • Methodology :

  • Introduce electron-withdrawing groups (e.g., nitro, cyano) at the benzyl position to enhance radio-sensitization. For instance:
  • 4-Nitrobenzyl substitution increases thermal sensitization by lowering Hsf1 activation thresholds in cancer cells .
  • Compare with methoxy or methyl groups, which show reduced activity due to weaker electrophilic interactions .
  • Data Contradiction : While pyrimidine-trione derivatives (e.g., compound F in ) exhibit synergistic anti-angiogenic effects, imidazolidine-dione analogs lack this property, highlighting backbone-dependent mechanisms .

Q. What experimental strategies resolve discrepancies in NMR data for geometric isomers of this compound?

  • Methodology :

  • Perform comparative NMR analysis with known (E)- and (Z)-isomers. For example:
  • In (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione, C-6 exhibits a downfield shift of +7.6 ppm compared to its (E)-isomer due to conjugation differences .
  • Use HSQC and HMBC to correlate proton-carbon couplings and verify double-bond geometry .

Q. How can in vitro metabolic stability of this compound be assessed for drug development?

  • Methodology :

  • Liver microsome assays : Incubate the compound with cytochrome P450 enzymes (e.g., CYP3A4) and quantify remaining parent compound via LC-MS/MS.
  • Reactive metabolite screening : Use glutathione trapping assays to detect electrophilic intermediates formed during oxidation .

Q. What computational tools predict the binding affinity of this compound to biological targets (e.g., Hsp90)?

  • Methodology :

  • Molecular docking : Simulate interactions using AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3D0E for Hsp90).
  • MD simulations : Run 100-ns trajectories to assess stability of the ligand-protein complex, focusing on hydrogen bonds between the 4-ethoxy group and Asp93/Asn51 residues .

Q. How does the Z→E isomerization under physiological conditions impact pharmacological activity?

  • Methodology :

  • UV-Vis spectroscopy : Monitor isomerization kinetics in phosphate buffer (pH 7.4) at 37°C.
  • Biological correlation : Compare IC50 values of fresh (Z)-enriched vs. isomerized samples in cell viability assays. Studies show that E-isomers of related hydantoins lose >80% activity against MDA-MB-231 cells .

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